BenchChemオンラインストアへようこそ!

N-(3-ethylphenyl)-3-phenylpropanamide

PNMT inhibition catecholamine biosynthesis binding affinity

N-(3-Ethylphenyl)-3-phenylpropanamide (C₁₇H₁₉NO; MW 253.34) is a defined N-aryl-3-phenylpropanamide with documented PNMT inhibition (Ki=1.11×10⁶ nM, ChEMBL:CHEMBL291584). Unlike generic surrogates, its meta-ethyl group delivers a distinct steric and lipophilic profile absent from published methyl/chloro SAR series—making direct activity extrapolation unreliable without confirmatory testing. Procuring this exact catalog entry ensures inter-assay normalization in catecholamine biosynthesis screens and closes the ethyl-substituent gap in NF-κB inhibitor lead optimization. Its structural inclusion in phenylpropionamide opioid agonist patent space (US 8,481,743 B2) further supports dual-context pharmacological investigations.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B5842664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-3-phenylpropanamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-2-14-9-6-10-16(13-14)18-17(19)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3,(H,18,19)
InChIKeyAVGBBRJYKOOIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethylphenyl)-3-phenylpropanamide: Chemical Identity and Structural Classification for Procurement


N-(3-Ethylphenyl)-3-phenylpropanamide (C₁₇H₁₉NO; MW 253.34 g/mol) is a synthetic N-aryl-3-phenylpropanamide derivative within the broader phenylpropionamide class . Its structure features a 3-phenylpropanamide core conjugated to a meta-ethyl-substituted phenyl ring. This compound has been catalogued as a chemical probe in bioactivity databases—BindingDB entry BDBM50367284 (ChEMBL ID: CHEMBL291584)—with documented in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) , and falls structurally within the scope of phenylpropionamide opioid agonist patents (e.g., US 8,481,743 B2) . These characteristics establish the compound as a defined molecular entity suitable for reference-standard procurement and structure-activity relationship (SAR) studies.

Procurement Risk: Why N-(3-Ethylphenyl)-3-phenylpropanamide Cannot Be Replaced by Generic N-Aryl-3-phenylpropanamide Analogs


Generic substitution within the N-aryl-3-phenylpropanamide series is unreliable. A systematic SAR study of 14 N-substituted-aryl-3-phenylpropanamide derivatives demonstrated that the position (ortho, meta, para) and electronic nature of the aryl substituent produce substantial, non-linear variations in NF-κB inhibitory activity—ranging from 26% to 69% inhibition at a fixed concentration . A methyl group at the meta position (compound 1b) yielded 45% inhibition, while the same group at the para position (compound 1c) gave only 36%, illustrating that even conservative positional isomerism alters biological readout. The target compound’s meta-ethyl substituent represents a distinct steric and lipophilic profile absent from the published series, making direct extrapolation from methyl- or chloro-substituted analogs scientifically unsubstantiated without confirmatory head-to-head testing . Procurement of a specific catalog number corresponding to N-(3-ethylphenyl)-3-phenylpropanamide—rather than a structurally similar surrogate—is therefore essential for data reproducibility.

Head-to-Head Quantitative Evidence: Differentiating N-(3-Ethylphenyl)-3-phenylpropanamide from Its Closest Structural Analogs


PNMT Inhibition: Quantified Target Engagement vs. Bovine Adrenal Enzyme

N-(3-Ethylphenyl)-3-phenylpropanamide demonstrates direct, measurable binding to phenylethanolamine N-methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine adrenal enzyme . This places it among weakly active PNMT ligands amenable to fragment-based or scaffold-hopping optimization. While the Ki value indicates modest potency, the compound's structural simplicity (MW 253.34) and well-defined meta-substitution pattern provide a chemically tractable starting point for medicinal chemistry campaigns targeting catecholamine pathways—a therapeutic axis relevant to hypertension, PTSD, and certain neuropsychiatric disorders .

PNMT inhibition catecholamine biosynthesis binding affinity

NF-κB Inhibitory Potential: Class-Level Activity of 3-Substituted Phenyl Analogs in RAW 264.7 Macrophages

In the most directly relevant published SAR study, a panel of 14 N-substituted-aryl-3-phenylpropanamide derivatives was evaluated for NF-κB transcriptional inhibition in LPS-stimulated RAW 264.7 cells at 30 μM . The meta-methyl analog (compound 1b, 3-methylphenyl) achieved 45% inhibition, while the meta-chloro analog (compound 1e, 3-chlorophenyl) reached 55% inhibition at the same concentration . The reference compound KL-1156 (a chroman-2-carboxylic acid phenylamide) exhibited an IC₅₀ of 37.2 μM . The meta-substituted series thus represents a validated structural sub-family for NF-κB pathway modulation. N-(3-Ethylphenyl)-3-phenylpropanamide, bearing an ethyl group at the meta position, shares this pharmacophoric anchor but introduces enhanced lipophilicity and steric bulk relative to the methyl analog—a structural perturbation predicted (based on class-level SAR trends) to influence both target binding and cellular permeability.

NF-κB inhibition anti-inflammatory SAR analysis

Structural Differentiation: Meta-Ethyl Substituent as a Key Pharmacophoric Determinant for Opioid Receptor Patent Space

US Patent 8,481,743 B2 (Purdue Pharma L.P.) claims phenylpropionamide compounds of Formula (I) as μ-opioid receptor agonists for pain treatment . The generic Markush structure encompasses an extensive array of N-aryl substituents including alkyl, halo, alkoxy, and haloalkyl groups, with the 3-ethylphenyl substitution falling within the claimed scope . The meta-ethyl substituent in the target compound is distinct from the methyl and chloro substituents that dominate published SAR tables for NF-κB activity. This structural feature situates N-(3-ethylphenyl)-3-phenylpropanamide at the intersection of two distinct pharmacological target spaces—NF-κB transcriptional regulation and opioid receptor modulation—making it a rare 'dual-context' probe for laboratories studying inflammation-pain crosstalk pathways.

opioid receptor modulation patent landscape structural novelty

Recommended Procurement and Application Scenarios for N-(3-Ethylphenyl)-3-phenylpropanamide


Reference Standard for PNMT Enzyme Inhibition Panels

Given its validated, database-curated PNMT inhibition constant (Ki = 1.11 × 10⁶ nM, bovine adrenal enzyme, radiochemical assay ), N-(3-ethylphenyl)-3-phenylpropanamide is suitable as a low-potency reference compound for calibrating PNMT enzymatic activity assays. Laboratories developing high-throughput screens for catecholamine biosynthesis modulators can use this compound as a baseline control, with the known Ki value enabling inter-assay normalization across different PNMT enzyme preparations and assay formats.

SAR Probe for Meta-Substituted N-Aryl-3-phenylpropanamide Chemotype Expansion

The published SAR landscape for NF-κB inhibitory N-aryl-3-phenylpropanamides covers methyl, chloro, CF₃, OH, OMe, and NO₂ substituents but lacks ethyl-substituted analogs . Procuring N-(3-ethylphenyl)-3-phenylpropanamide enables systematic closure of this substituent gap. Because the meta-methyl analog (1b) achieved 45% NF-κB inhibition at 30 μM, testing the ethyl congener would quantify the steric and lipophilic contribution of the extended alkyl chain—information critical for lead optimization programs targeting inflammatory transcription factors.

Dual-Pathway Pharmacological Probe: NF-κB and Opioid Receptor Intersection

The compound's structural inclusion within the phenylpropionamide opioid agonist patent space (US 8,481,743 B2) , combined with its class-level association with NF-κB pathway modulation , positions it as a strategic procurement choice for laboratories investigating the molecular interface between inflammatory signaling and opioid receptor pharmacology. This dual-context applicability is uncommon among commercially available N-aryl-3-phenylpropanamide derivatives predominantly studied for single-target activity.

Chemical Intermediate for Derivatization and Library Synthesis

With a molecular weight of 253.34 g/mol and a synthetically accessible amide bond, the compound serves as a versatile scaffold for parallel library synthesis . The meta-ethyl substitution on the aniline-derived moiety provides a defined lipophilic anchor point for further functionalization—including halogenation, nitration, or Suzuki coupling at the unsubstituted phenyl ring—enabling rapid generation of focused compound libraries for phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for N-(3-ethylphenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.